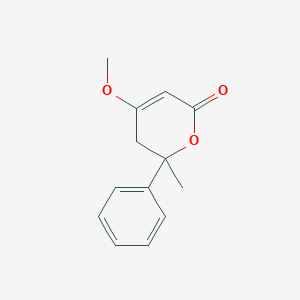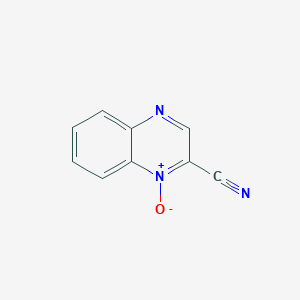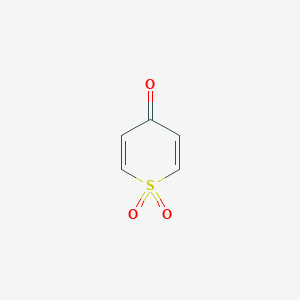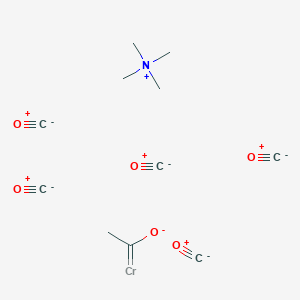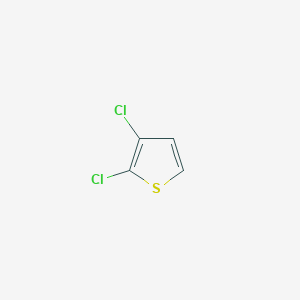
Kobalt(II)-iodid
Übersicht
Beschreibung
This compound exists in two polymorphic forms: the α-form, which appears as black hexagonal crystals, and the β-form, which is a yellow powder . Cobalt(II) iodide is known for its interesting chemical properties and applications in various fields, including catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) iodide has several scientific research applications:
Wirkmechanismus
Target of Action
Cobalt diiodide, also known as Cobalt(II) iodide, is an inorganic compound with the formula CoI2 . It is primarily used in various chemical reactions as a catalyst . The primary targets of cobalt diiodide are the reactants in these chemical reactions .
Mode of Action
Cobalt diiodide interacts with its targets by facilitating chemical reactions. For example, it is used in carbonylations, where it catalyzes the reaction of diketene with Grignard reagents . The exact mode of action can vary depending on the specific reaction it is used in.
Biochemical Pathways
For instance, it is used in the synthesis of terpenoids, a large class of organic chemicals, by catalyzing the reaction of diketene with Grignard reagents .
Result of Action
The primary result of cobalt diiodide’s action is the facilitation of chemical reactions. It acts as a catalyst, speeding up reactions without being consumed in the process . The exact molecular and cellular effects can vary depending on the specific reaction it is used in.
Action Environment
The action of cobalt diiodide can be influenced by various environmental factors. For example, its form can change depending on the temperature and presence of moisture. It crystallizes in two polymorphs, the α- and β-forms. The α-polymorph consists of black hexagonal crystals, which turn dark green when exposed to air. Under a vacuum at 500 °C, samples of α-CoI2 sublime, yielding the β-polymorph as yellow crystals. β-CoI2 also readily absorbs moisture from the air, converting into a green hydrate .
Biochemische Analyse
Biochemical Properties
Cobalt diiodide plays a significant role in biochemical reactions, particularly as a catalyst. It is known to catalyze the reaction of diketene with Grignard reagents, which is useful for the synthesis of terpenoids . In biochemical contexts, cobalt diiodide interacts with various enzymes and proteins. For instance, it can interact with metalloproteins that require cobalt ions for their activity. These interactions often involve the binding of cobalt ions to the active sites of enzymes, thereby influencing their catalytic properties .
Cellular Effects
Cobalt diiodide has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cobalt ions released from cobalt diiodide can mimic hypoxic conditions by stabilizing hypoxia-inducible factors (HIFs), leading to changes in gene expression that promote angiogenesis and erythropoiesis . Additionally, cobalt diiodide can induce oxidative stress, which impacts cellular metabolism and can lead to cell damage or apoptosis .
Molecular Mechanism
At the molecular level, cobalt diiodide exerts its effects through several mechanisms. One key mechanism involves the binding of cobalt ions to biomolecules, such as enzymes and DNA. This binding can inhibit or activate enzyme activity, depending on the specific enzyme and context . Cobalt ions can also interfere with DNA replication and repair processes, leading to genomic instability and potential mutagenesis . Furthermore, cobalt diiodide can modulate the expression of genes involved in oxidative stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cobalt diiodide can change over time. The stability and degradation of cobalt diiodide are important factors that influence its long-term effects on cellular function. Studies have shown that cobalt diiodide can degrade under certain conditions, leading to the release of cobalt ions . These ions can have prolonged effects on cells, including sustained oxidative stress and alterations in gene expression . Long-term exposure to cobalt diiodide in vitro and in vivo can result in chronic cellular damage and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of cobalt diiodide vary with different dosages in animal models. At low doses, cobalt diiodide can stimulate erythropoiesis and enhance oxygen delivery by increasing red blood cell production . At high doses, cobalt diiodide can be toxic, leading to adverse effects such as oxidative stress, inflammation, and organ damage . Threshold effects have been observed, where low doses have beneficial effects, while high doses result in toxicity .
Metabolic Pathways
Cobalt diiodide is involved in several metabolic pathways, particularly those related to oxidative stress and DNA metabolism. Cobalt ions released from cobalt diiodide can impair DNA replication and repair processes, leading to genomic instability . Additionally, cobalt diiodide can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses and energy metabolism . These effects can alter metabolite levels and disrupt cellular homeostasis .
Transport and Distribution
Cobalt diiodide is transported and distributed within cells and tissues through specific transporters and binding proteins. In prokaryotes, cobalt ions are transported by high-affinity cobalt importers, such as the NiCoT family and CorA proteins . These transporters facilitate the uptake of cobalt ions into cells, where they can be utilized in various biochemical processes . In eukaryotic cells, cobalt ions can be distributed to different cellular compartments, including the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of cobalt diiodide and its effects on activity or function are influenced by targeting signals and post-translational modifications. Cobalt ions can be localized to specific compartments, such as the mitochondria, where they can impact mitochondrial function and energy metabolism . Additionally, cobalt diiodide can be sequestered in lysosomes, where it can induce lysosomal dysfunction and contribute to cellular toxicity . The precise localization of cobalt diiodide within cells is critical for understanding its biochemical effects and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(II) iodide can be synthesized by treating cobalt powder with gaseous hydrogen iodide. The reaction proceeds as follows:
Co+2HI→CoI2+H2
The hydrated form of cobalt diiodide, CoI₂·6H₂O, can be prepared by reacting cobalt(II) oxide or related cobalt compounds with hydroiodic acid . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of cobalt diiodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of high-purity starting materials and advanced purification techniques is essential to obtain cobalt diiodide suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II) iodide undergoes various chemical reactions, including:
Oxidation: Cobalt(II) iodide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to elemental cobalt under certain conditions.
Substitution: Cobalt(II) iodide can participate in substitution reactions where iodide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligands such as ammonia or phosphines can replace iodide ions in cobalt diiodide.
Major Products Formed
Oxidation: Higher oxidation state cobalt compounds.
Reduction: Elemental cobalt.
Substitution: Cobalt complexes with different ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt(II) fluoride
- Cobalt(II) chloride
- Cobalt(II) bromide
- Nickel(II) iodide
- Copper(I) iodide
Uniqueness
Cobalt(II) iodide is unique due to its ability to exist in two polymorphic forms and its specific catalytic properties. Its use in the synthesis of nanostructured materials and single ion magnets also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
cobalt(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWLPUQJODERGA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoI2 | |
| Record name | cobalt(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014304 | |
| Record name | Cobalt iodide (CoI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7421 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
alpha-Form: Black graphite-like solid; Highly hygroscopic turning blackish-green in air; beta-Form: Highly hygroscopic ochre-yellow solid; Deliquescent in moist air forming green droplets; [Merck Index] Black hygroscopic beads; [Alfa Aesar MSDS] | |
| Record name | Cobaltous iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20457 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15238-00-3 | |
| Record name | Cobalt iodide (CoI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15238-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobaltous iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015238003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt iodide (CoI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBALTOUS IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ1W9DF34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



